An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Ethyl-1,2-dimethylpentyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Ethyl-1,2-dimethylpentyl)phenol
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(1-Ethyl-1,2-dimethylpentyl)phenol, a member of the long-chain alkylphenol family. As specific experimental data for this particular isomer is limited, this document synthesizes available computed data, information on analogous compounds, and established scientific principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide delves into the synthesis, theoretical and estimated physicochemical parameters, and standard methodologies for their experimental determination. Furthermore, it discusses the potential applications and toxicological considerations relevant to this class of compounds, providing a well-rounded resource for its scientific evaluation.
Introduction: Situating 4-(1-Ethyl-1,2-dimethylpentyl)phenol in the Chemical Landscape
4-(1-Ethyl-1,2-dimethylpentyl)phenol, with the chemical formula C15H24O, belongs to the broad class of organic compounds known as alkylphenols.[1][2] These molecules are characterized by a phenol ring substituted with one or more alkyl groups of varying length and branching. Alkylphenols are produced in high volumes and serve as crucial intermediates in the synthesis of a wide array of commercial products.[3]
Long-chain alkylphenols, such as the C9 derivative 4-(1-Ethyl-1,2-dimethylpentyl)phenol (a nonylphenol isomer), are particularly significant. They are precursors to non-ionic surfactants (alkylphenol ethoxylates), additives in fuels and lubricants, and components in the manufacturing of phenolic resins, polymers, and antioxidants.[4][5][6][7] Their utility stems from the amphiphilic nature conferred by the hydrophilic phenolic hydroxyl group and the lipophilic alkyl chain.
However, the environmental persistence and potential endocrine-disrupting activities of some alkylphenols have led to increased scrutiny and regulatory restrictions in certain regions.[3][7] A thorough understanding of the physicochemical properties of specific isomers like 4-(1-Ethyl-1,2-dimethylpentyl)phenol is therefore critical for assessing their environmental fate, toxicological profile, and potential for safer applications.
Synthesis and Structural Elucidation
The industrial synthesis of long-chain alkylphenols is typically achieved through the acid-catalyzed alkylation of phenol with a corresponding alkene.[7] For 4-(1-Ethyl-1,2-dimethylpentyl)phenol, the likely synthetic route would involve the reaction of phenol with a nonene isomer, 3,4-dimethylhept-2-ene, in the presence of an acid catalyst such as sulfuric acid or a solid acid catalyst.
Illustrative Synthetic Pathway
Caption: General synthetic scheme for 4-(1-Ethyl-1,2-dimethylpentyl)phenol.
Experimental Protocol: Laboratory-Scale Synthesis
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Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The flask is charged with phenol and a suitable solvent (e.g., hexane).
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Catalyst Addition: The acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid) is carefully added to the stirred phenol solution.
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Alkene Addition: 3,4-Dimethylhept-2-ene is added dropwise from the dropping funnel to the reaction mixture at a controlled temperature (typically ambient to slightly elevated).
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Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Workup: The reaction mixture is quenched with water and neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to isolate the desired 4-(1-Ethyl-1,2-dimethylpentyl)phenol isomer.
Structural confirmation of the synthesized compound would be performed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Physicochemical Properties: A Detailed Examination
Due to the limited availability of experimental data for this specific isomer, the following section presents a combination of computed values and expected properties based on the behavior of analogous compounds.
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C15H24O | PubChem[1] |
| Molecular Weight | 220.35 g/mol | PubChem[1] |
| IUPAC Name | 4-(3,4-dimethylheptan-3-yl)phenol | PubChem[1] |
| CAS Number | 866790-14-9 | PubChem[1] |
| Boiling Point (Predicted) | 648.58 K (375.43 °C) | Cheméo (Joback Method)[8] |
| Melting Point (Predicted) | Not available | - |
| Octanol/Water Partition Coefficient (logP, Predicted) | 5.7 / 4.568 | PubChem (XLogP3)[1] / Cheméo (Crippen Method)[8] |
| Water Solubility (Predicted) | Low (estimated from logP) | - |
| pKa (Estimated) | ~10.4 | Based on 4-tert-pentylphenol[9] |
Physical State and Appearance
Based on its molecular weight and the properties of similar long-chain alkylphenols, 4-(1-Ethyl-1,2-dimethylpentyl)phenol is expected to be a viscous liquid or a low-melting solid at room temperature. It is likely to be colorless to pale yellow.
Solubility
The high predicted octanol/water partition coefficient (logP) of approximately 4.6 to 5.7 indicates that 4-(1-Ethyl-1,2-dimethylpentyl)phenol is highly lipophilic and will have very low solubility in water.[1][8] Conversely, it is expected to be readily soluble in non-polar organic solvents such as hexane, toluene, and dichloromethane, as well as in polar organic solvents like ethanol and acetone.
Acidity (pKa)
The phenolic hydroxyl group imparts acidic properties to the molecule. The pKa of phenol is approximately 10. The presence of an electron-donating alkyl group in the para position is expected to slightly increase the pKa (decrease the acidity) compared to phenol. For a structurally similar compound, 4-tert-pentylphenol, the experimental pKa is 10.4.[9] Therefore, the pKa of 4-(1-Ethyl-1,2-dimethylpentyl)phenol is estimated to be in a similar range.
Spectroscopic Profile
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¹H NMR Spectroscopy:
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Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Alkyl Protons: A complex series of signals in the upfield region (δ 0.5-2.5 ppm) corresponding to the various methyl, ethyl, and pentyl protons. The exact chemical shifts and splitting patterns would be crucial for confirming the specific isomeric structure of the alkyl chain.
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Phenolic Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent (typically δ 4-8 ppm).
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-
¹³C NMR Spectroscopy:
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Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, and the carbon attached to the alkyl chain will also be significantly shifted.
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Alkyl Carbons: Multiple signals in the aliphatic region (δ 10-50 ppm) corresponding to the carbons of the ethyl and dimethylpentyl groups.
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-
Infrared (IR) Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
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C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (aliphatic C-H) and just above 3000 cm⁻¹ (aromatic C-H).
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C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the aromatic ring.
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C-O Stretch: A strong band around 1230 cm⁻¹.
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-
Mass Spectrometry (Electron Ionization):
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Molecular Ion Peak (M⁺): A peak at m/z = 220, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: A prominent fragment resulting from benzylic cleavage (loss of a propyl or butyl group from the alkyl chain) would be expected. The base peak is often associated with a stable benzylic cation.
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Experimental Determination of Physicochemical Properties: Methodologies
The following section outlines standard protocols for the experimental determination of the key physicochemical properties of 4-(1-Ethyl-1,2-dimethylpentyl)phenol.
Workflow for Physicochemical Characterization
Caption: A standard workflow for the experimental characterization of physicochemical properties.
Protocol for Melting/Boiling Point Determination
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Melting Point:
-
A small amount of the solidified sample is packed into a capillary tube.
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The tube is placed in a melting point apparatus.
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The temperature is slowly increased, and the range from the first appearance of liquid to complete melting is recorded.
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For higher precision, Differential Scanning Calorimetry (DSC) can be used to determine the melting point and enthalpy of fusion.
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-
Boiling Point:
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The boiling point at atmospheric pressure can be determined by distillation.
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Alternatively, Thermogravimetric Analysis (TGA) can be used to determine the temperature at which the compound volatilizes.
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Protocol for pKa Determination by Potentiometric Titration
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Sample Preparation: A known concentration of 4-(1-Ethyl-1,2-dimethylpentyl)phenol is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the phenol has been neutralized (the half-equivalence point).
Protocol for logP Determination (Shake-Flask Method - OECD TG 107)
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Equilibration: n-Octanol and water are pre-saturated with each other.
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Partitioning: A known amount of 4-(1-Ethyl-1,2-dimethylpentyl)phenol is dissolved in the n-octanol/water mixture in a separatory funnel.
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Shaking and Separation: The funnel is shaken vigorously to allow for partitioning and then left to stand for the layers to separate.
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Concentration Measurement: The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Applications and Toxicological Context
As a long-chain alkylphenol, 4-(1-Ethyl-1,2-dimethylpentyl)phenol is expected to find applications as an intermediate in the following areas:
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Surfactants and Emulsifiers: For use in industrial cleaning products, emulsion polymerization, and pesticide formulations.[3][5]
-
Resins and Polymers: As a monomer in the production of phenolic resins, which are used in adhesives, coatings, and rubber products.[4][7]
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Additives: As an antioxidant and stabilizer in plastics, lubricants, and fuels to prevent degradation.[4][5][6]
It is important to note that many branched nonylphenols, the broader category to which this compound belongs, are recognized for their potential endocrine-disrupting effects and toxicity to aquatic organisms.[3][7] Some studies have investigated the estrogenic activity of specific nonylphenol isomers.[10] Therefore, any application of 4-(1-Ethyl-1,2-dimethylpentyl)phenol would require a thorough toxicological and ecotoxicological assessment.
Conclusion
4-(1-Ethyl-1,2-dimethylpentyl)phenol is a complex alkylphenol with physicochemical properties that make it a candidate for various industrial applications. This guide has provided a detailed, albeit largely predictive, overview of these properties, grounded in established chemical principles and data from analogous compounds. The outlined experimental methodologies provide a clear path for the empirical validation of these characteristics. As with all alkylphenols, a careful consideration of its potential environmental and health impacts is paramount for its responsible use in research and development.
References
-
CEPAD. Applications. Cefic.
-
ChemSec. Alkylphenols - SIN List.
-
DIC Corporation. Alkylphenols | Business & Products.
-
Wikipedia. Alkylphenol.
-
WWF. Factsheet - Alkylphenols and Alkylphenol Ethoxylates.
-
PubChem. 4-(1-Ethyl-1,2-dimethylpentyl)phenol. National Center for Biotechnology Information.
-
Cheméo. Chemical Properties of Phenol, 4-(1-ethyl-3,4-dimethylpentyl).
-
Australian Government Department of Health. Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement.
-
Pharos. Phenol, 4-(1-ethyl-1,2-dimethylpentyl)-.
-
Inxight Drugs. 4-(1-ETHYL-1,2-DIMETHYLPENTYL)PHENOL.
-
GSRS. 4-(1-ETHYL-1,2-DIMETHYLPENTYL)PHENOL.
Sources
- 1. 4-(1-Ethyl-1,2-dimethylpentyl)phenol | C15H24O | CID 71413770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. wwfeu.awsassets.panda.org [wwfeu.awsassets.panda.org]
- 4. Applications - CEPAD [cepad.cefic.org]
- 5. sinlist.chemsec.org [sinlist.chemsec.org]
- 6. dic-global.com [dic-global.com]
- 7. Alkylphenol - Wikipedia [en.wikipedia.org]
- 8. Phenol, 4-(1-ethyl-3,4-dimethylpentyl) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. 4-(1-ETHYL-1,2-DIMETHYLPENTYL)PHENOL [drugs.ncats.io]
